molecular formula C11H12O2 B6614965 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 869722-39-4

6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B6614965
CAS No.: 869722-39-4
M. Wt: 176.21 g/mol
InChI Key: CDCWPUXBHUKFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound belonging to the indene family It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with a carboxylic acid group and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrogenation of indene derivatives, where the presence of catalysts such as palladium or platinum facilitates the reaction. The reaction conditions often include elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of alkyl or acyl groups on the aromatic ring.

Scientific Research Applications

6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

    Indane: A parent compound with a similar bicyclic structure but lacking the carboxylic acid group.

    1-Methylindane: A derivative with a methyl group attached to the indane structure.

    2-Methylindane: Another derivative with the methyl group in a different position.

Uniqueness: 6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-2-3-8-4-5-9(11(12)13)10(8)6-7/h2-3,6,9H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCWPUXBHUKFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2C(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869722-39-4
Record name 6-methyl-2,3-dihydro-1H-indene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.